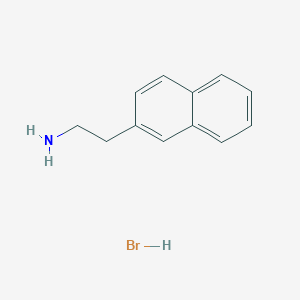

2-(Naphthalen-2-yl)ethanamine hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Naphthalen-2-yl)ethanamine hydrobromide is a chemical compound with the molecular formula C12H14BrN and a molecular weight of 252.16 g/mol . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an ethanamine group attached to the naphthalene ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(Naphthalen-2-yl)ethanamine hydrobromide typically involves the reaction of naphthalene with ethylamine in the presence of a hydrobromic acid catalyst . The reaction conditions usually include:

Temperature: Moderate heating to facilitate the reaction.

Solvent: An organic solvent such as ethanol or methanol to dissolve the reactants.

Catalyst: Hydrobromic acid to promote the formation of the hydrobromide salt.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-(Naphthalen-2-yl)ethanamine hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthalene-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert it into more saturated amine derivatives.

Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted naphthalene derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate

2-(Naphthalen-2-yl)ethanamine hydrobromide is primarily utilized as a key intermediate in the synthesis of pharmaceuticals. It has shown promise in developing drugs targeting neurological disorders. The compound enhances drug efficacy and specificity by facilitating the design of molecules that can effectively interact with biological targets.

Therapeutic Potential

Research indicates that compounds similar to 2-(Naphthalen-2-yl)ethanamine exhibit antidepressant and anticancer properties. For instance, studies have demonstrated significant behavioral improvements in animal models of depression when treated with naphthyl derivatives, suggesting interactions with neurotransmitter systems like serotonin and norepinephrine pathways .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules. Its structural features allow chemists to explore new synthetic pathways and develop innovative materials .

Biochemical Research

Receptor Binding Studies

The compound is employed in biochemical research to study receptor binding and enzyme activity. This application provides insights into biological mechanisms and potential therapeutic targets, particularly in understanding how certain drugs can modulate biological responses .

Material Science

Development of Advanced Materials

In material science, this compound is utilized in developing advanced materials such as polymers and coatings. Its unique structural properties enhance material performance, making it suitable for various applications ranging from electronics to protective coatings .

Analytical Chemistry

Analytical Method Development

The compound plays a crucial role in analytical chemistry by aiding the development of methods for detecting and quantifying various substances. Its use improves accuracy and reliability in laboratory settings, which is essential for quality control in pharmaceutical manufacturing and environmental monitoring .

Data Table: Biological Activities

| Activity Type | Description | Mechanism |

|---|---|---|

| Antidepressant | Exhibits significant behavioral improvements in depression models | Interaction with serotonin/norepinephrine receptors |

| Anticancer | Inhibits proliferation of cancer cell lines (e.g., MCF-7, PC3) | Induces apoptosis and cell cycle arrest |

| Neuroprotective | Reduces neuroinflammation and oxidative stress | Enhances endogenous antioxidant defenses |

Case Study 1: Antidepressant Activity

A study on the antidepressant effects of naphthyl derivatives demonstrated that administration led to behavioral improvements in rodent models. This effect is attributed to the modulation of neurotransmitter systems critical for mood regulation.

Case Study 2: Anticancer Potential

In vitro studies have shown that this compound inhibits the growth of breast (MCF-7) and prostate (PC3) cancer cells, with IC50 values of 15 µM and 20 µM respectively. The mechanism involves apoptosis induction and cell cycle arrest at the G1 phase.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yl)ethanamine hydrobromide involves its interaction with specific molecular targets and pathways. The ethanamine group can interact with various receptors and enzymes, potentially modulating their activity. The naphthalene ring structure allows for π-π interactions with aromatic amino acids in proteins, influencing their function .

Comparison with Similar Compounds

2-(Naphthalen-2-yl)ethanamine hydrobromide can be compared with other similar compounds, such as:

2-(Naphthalen-2-yl)ethanamine hydrochloride: Similar structure but with a hydrochloride salt instead of a hydrobromide salt.

Naphthalene-2-ethylamine: Lacks the hydrobromide group, leading to different chemical properties and reactivity.

Naphthalene derivatives: Various naphthalene-based compounds with different functional groups attached to the naphthalene ring.

The uniqueness of this compound lies in its specific combination of the ethanamine group and the hydrobromide salt, which imparts distinct chemical and physical properties.

Biological Activity

2-(Naphthalen-2-yl)ethanamine hydrobromide, also known as naphthyl ethylamine hydrobromide, is a chemical compound with the molecular formula C12H14BrN and a molecular weight of 252.16 g/mol. This compound has garnered attention due to its potential biological activity and interactions with various biomolecules, making it a subject of interest in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the reaction of naphthalene with ethylamine in the presence of hydrobromic acid. The process requires moderate heating and the use of organic solvents such as ethanol or methanol. The hydrobromic acid acts as a catalyst to promote the formation of the hydrobromide salt, which is crucial for its solubility and stability in biological systems.

Chemical Reactions

The compound can undergo various chemical reactions:

- Oxidation : Can be oxidized to form naphthalene-2-carboxylic acid derivatives.

- Reduction : Reduction reactions can yield more saturated amine derivatives.

- Substitution : The ethanamine group can participate in nucleophilic substitution reactions, leading to various substituted naphthalene derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The presence of the ethanamine group allows for potential modulation of receptor activity, while the naphthalene ring structure facilitates π-π interactions with aromatic amino acids in proteins. This interaction can influence protein conformation and function, leading to various biological effects .

Pharmacological Studies

Research has indicated that naphthalene derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : A study on naphthylamine analogs demonstrated significant antimicrobial properties against various bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa) and fungi (Candida albicans). Some derivatives showed broad-spectrum activity comparable to standard antibiotics like ampicillin .

- Cytotoxicity : Other research has indicated that certain naphthalene derivatives possess cytotoxic properties against cancer cell lines, suggesting potential applications in cancer therapy .

Toxicity Profile

While this compound has shown promising biological activities, it is essential to consider its toxicity. The compound is classified as harmful if swallowed and can cause serious eye damage. Careful handling and assessment of safety profiles are necessary for any therapeutic applications .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| 2-(Naphthalen-2-yl)ethanamine HCl | Hydrochloride salt | Similar antimicrobial properties |

| Naphthalene | Parent hydrocarbon | Limited direct biological activity |

| Naphthalene derivatives | Various functional groups | Diverse pharmacological effects |

This table highlights how variations in chemical structure can influence biological activity and pharmacological potential.

Case Studies

- Antimicrobial Evaluation : In a study evaluating naphthylamine analogs, several compounds were synthesized and tested for antimicrobial efficacy. Among them, compounds exhibiting structural similarities to this compound showed significant antibacterial and antifungal activities, indicating the importance of the naphthalene moiety in enhancing biological function .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of naphthalene derivatives against cancer cell lines. Results indicated that certain structural modifications led to increased potency in inhibiting cell proliferation, suggesting that this compound could be further explored for its anticancer potential .

Properties

IUPAC Name |

2-naphthalen-2-ylethanamine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N.BrH/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10;/h1-6,9H,7-8,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHHDPHSCQTOJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CCN.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.